Diisodecyl 4-cyclohexene-1,2-dicarboxylate

CAS No.: 87826-26-4

Cat. No.: VC1980137

Molecular Formula: C28H50O4

Molecular Weight: 450.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87826-26-4 |

|---|---|

| Molecular Formula | C28H50O4 |

| Molecular Weight | 450.7 g/mol |

| IUPAC Name | bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3 |

| Standard InChI Key | XRFYGUOAWVKOCQ-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C |

| Canonical SMILES | CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

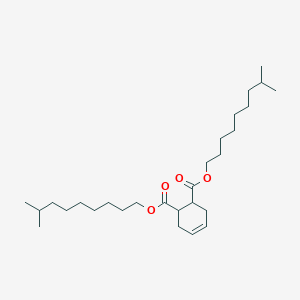

Diisodecyl 4-cyclohexene-1,2-dicarboxylate features a cyclohexene ring with a double bond at the 4-position, and two carboxylic acid groups at positions 1 and 2 that are esterified with isodecyl alcohol chains. The IUPAC name for this compound is bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate . The molecular structure provides a balance of polar and non-polar regions that contributes to its effectiveness as a plasticizer.

Physical and Chemical Properties

The physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The compound possesses a unique chemical structure that contributes to its effectiveness as a plasticizer, with the cyclohexene ring providing rigidity while the long isodecyl chains confer flexibility.

Synthesis Methods

Laboratory Synthesis

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is primarily synthesized through the esterification of 4-cyclohexene-1,2-dicarboxylic acid with isodecyl alcohol. The reaction typically involves an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.

The precursor, 4-cyclohexene-1,2-dicarboxylic acid, is commonly prepared through a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis. This process is illustrated in studies where 3-sulfolene is used to generate 1,3-butadiene in situ, which then reacts with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Subsequent hydrolysis produces 4-cyclohexene-cis-1,2-dicarboxylic acid, which can then be esterified with isodecyl alcohol to produce the target compound .

Industrial Production

In industrial settings, the production of Diisodecyl 4-cyclohexene-1,2-dicarboxylate involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product undergoes various purification steps, including distillation and filtration, to remove impurities.

Alternative production methods have been explored, including a method described in US Patent 4255588A, which provides a synthesis route for cyclohexene dicarboxylic acid esters through the manufacture of a mixture of 1,4-dicarboalkoxy-1-cyclohexene and 1,3-dicarboalkoxy-1-cyclohexene .

Applications in Industry and Research

Industrial Applications

Diisodecyl 4-cyclohexene-1,2-dicarboxylate finds extensive use across various industries, particularly as a plasticizer in polymer formulations. Its primary applications include:

-

Plasticizer in polyvinyl chloride (PVC) products, enhancing flexibility, workability, and durability .

-

Production of flexible materials for construction, automotive parts, and consumer goods.

-

Component in adhesives and coatings used in construction and automotive industries.

-

Ingredient in packaging materials requiring resistance to environmental factors.

Research into polymer blends containing this compound has demonstrated improved mechanical properties compared to those using conventional plasticizers. The unique structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate allows for enhanced compatibility with various polymer matrices.

Research Applications

In scientific research, Diisodecyl 4-cyclohexene-1,2-dicarboxylate has been investigated for several applications:

-

As a safer alternative to traditional phthalate plasticizers in the synthesis of polymers and resins.

-

For potential use in biological systems as a non-toxic plasticizer.

-

In exploration of drug delivery systems due to its biocompatibility.

-

As a component in studies examining the effects of plasticizers on biological systems.

Comparative Analysis with Similar Compounds

Comparison with Other Plasticizers

Diisodecyl 4-cyclohexene-1,2-dicarboxylate can be compared with other commonly used plasticizers to understand its relative advantages and disadvantages. Table 2 provides a comparative analysis of key attributes.

Table 2: Comparative Analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate and Other Plasticizers

| Property | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | Di(2-ethylhexyl) phthalate (DEHP) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) |

|---|---|---|---|

| CAS Number | 87826-26-4 | 117-81-7 | 166412-67-0 |

| Endocrine Disruption Risk | Low | High | Moderate |

| Red Blood Cell Hemolysis Protection | High | Moderate | High |

| Gene Expression Changes | Significant | Not extensively studied | Significant |

| Regulatory Status | Generally recognized as safer | Restricted in many regions | Approved for certain uses |

| Flexibility | High | Moderate to High | High |

| Toxicity | Low | High | Moderate |

| Applications | PVC products, coatings | Medical devices (historically) | Toys, flexible films |

As shown in Table 2, Diisodecyl 4-cyclohexene-1,2-dicarboxylate offers several advantages over traditional phthalate plasticizers like DEHP, particularly in terms of reduced endocrine disruption risk and toxicity.

Related Compounds

Several related compounds have been studied, including:

-

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS: 4841-84-3): A similar compound with methyl ester groups instead of isodecyl groups .

-

Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: 5048-50-0): Features ethyl ester groups and a trans configuration .

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride (CAS: 935-79-5): A precursor used in the synthesis of various cyclohexene dicarboxylate esters .

These related compounds share structural similarities with Diisodecyl 4-cyclohexene-1,2-dicarboxylate but differ in their ester groups or stereochemistry, which can affect their properties and applications .

Research Findings and Case Studies

Polymer Blend Research

Recent research into polymer blends containing Diisodecyl 4-cyclohexene-1,2-dicarboxylate has demonstrated improved mechanical properties compared to those using conventional plasticizers. The unique structure of this compound allows for enhanced compatibility with various polymer matrices, resulting in materials with superior performance characteristics.

Medical Applications Research

A notable case study involved the use of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in PVC blood containers. The study found that the compound significantly reduced red blood cell hemolysis compared to DEHP, suggesting its viability for use in medical applications where biocompatibility is critical.

This research supports the potential for Diisodecyl 4-cyclohexene-1,2-dicarboxylate to replace more hazardous plasticizers in medical devices, contributing to safer medical products without compromising performance.

Future Perspectives and Challenges

Research Directions

Future research on Diisodecyl 4-cyclohexene-1,2-dicarboxylate may focus on:

-

Further elucidation of its biological mechanisms and long-term safety profile.

-

Development of more efficient synthesis methods with reduced environmental impact.

-

Exploration of new applications beyond current uses as a plasticizer.

-

Investigation of its performance in emerging materials and technologies.

Regulatory Considerations

As regulations on traditional phthalate plasticizers continue to tighten globally, Diisodecyl 4-cyclohexene-1,2-dicarboxylate and similar compounds are likely to face increased scrutiny regarding their safety profiles. Comprehensive toxicological studies will be essential to establish their long-term safety and support regulatory approvals.

Technical Challenges

Despite its advantages, the widespread adoption of Diisodecyl 4-cyclohexene-1,2-dicarboxylate faces several challenges:

-

Higher production costs compared to some traditional plasticizers.

-

Technical difficulties in optimizing formulations for specific applications.

-

Need for more comprehensive long-term studies on its environmental fate and effects.

-

Development of efficient recycling methods for materials containing this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume